molecular formula C16H16O2 B8742158 1-phenylmethoxy-4-prop-2-enoxybenzene

1-phenylmethoxy-4-prop-2-enoxybenzene

Cat. No.: B8742158
M. Wt: 240.30 g/mol
InChI Key: OWMGFGMROGRUTP-UHFFFAOYSA-N
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Description

1-Phenylmethoxy-4-prop-2-enoxybenzene is a para-substituted benzene derivative featuring two ether-linked substituents: a phenylmethoxy group (-OCH₂C₆H₅) at position 1 and a propenoxy (allyloxy, -OCH₂CH=CH₂) group at position 3. This compound belongs to a broader class of diaryl ethers, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-phenylmethoxy-4-prop-2-enoxybenzene

InChI

InChI=1S/C16H16O2/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h2-11H,1,12-13H2

InChI Key

OWMGFGMROGRUTP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenylmethoxy-4-prop-2-enoxybenzene can be synthesized through an etherification reaction. One common method involves the reaction of p-cresol (4-cresol) with allyl bromide (or allyl chloride) in the presence of a base . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar etherification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-phenylmethoxy-4-prop-2-enoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

1-phenylmethoxy-4-prop-2-enoxybenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-phenylmethoxy-4-prop-2-enoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological context. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural Analogues and Their Substituents
Compound Name Substituent at Position 1 Substituent at Position 4 Key Features
1-Phenylmethoxy-4-prop-2-enoxybenzene Phenylmethoxy (-OCH₂C₆H₅) Allyloxy (-OCH₂CH=CH₂) Ether linkages; allyl double bond
1-[1-(Benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene () Methoxy (-OCH₃) Propargyl-benzyloxy (-OCH₂C≡C-C₆H₅) Triple bond (propargyl); higher rigidity
2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate () Methoxybenzoate ester Allyl (-CH₂CH=CH₂) Ester functionality; crystallinity
1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene () Methoxy (-OCH₃) Stilbene (-CH=CH-C₆H₄OCH₃) Conjugated double bond; photoresponsive
1-Bromo-4-methoxy-2-phenylmethoxybenzene () Bromo (-Br) Phenylmethoxy (-OCH₂C₆H₅) Halogen substituent; electrophilic

Physicochemical Properties

  • Boiling Point/Solubility : Allyloxy derivatives (e.g., target compound) are typically oils (e.g., pale yellow oil in ) due to reduced crystallinity, whereas stilbenes () and esters () form solids .
  • Spectroscopic Data :
    • HRMS : Propargyl derivatives show precise mass matches (e.g., 345.0468 vs. 345.0485 calculated in ) .
    • NMR : Allyl protons resonate at δ 5.2–6.0 ppm (CH₂=CH₂), distinct from propargyl (δ 2.5–3.0 ppm, C≡CH) .

Reactivity and Functional Group Behavior

  • Allyloxy Group: Undergoes electrophilic addition (e.g., bromination) and oxidative cleavage (e.g., ozonolysis to carboxylic acids).
  • Propargyloxy Group: Participates in click chemistry (e.g., Huisgen cycloaddition) and Sonogashira coupling .
  • Stilbene Systems : Exhibit reversible photoisomerization (cis-trans interconversion) under UV light .

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